7-[4-(Benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine

MLK3 inhibition Cancer signaling Kinase inhibitor selectivity

7-[4-(Benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine (CAS 320417-87-6), widely catalogued as MLK3-IN-1 or Compound 37, is a synthetic small-molecule inhibitor of mixed-lineage protein kinase 3 (MLK3, MAP3K11). It was designed via a 'target hopping' approach starting from the focal adhesion kinase (FAK) inhibitor PF-431396.

Molecular Formula C20H16F6N4O2S
Molecular Weight 490.42
CAS No. 320417-87-6
Cat. No. B2477082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[4-(Benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine
CAS320417-87-6
Molecular FormulaC20H16F6N4O2S
Molecular Weight490.42
Structural Identifiers
SMILESC1CN(CCN1C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C20H16F6N4O2S/c21-19(22,23)15-12-16(20(24,25)26)27-18-14(15)6-7-17(28-18)29-8-10-30(11-9-29)33(31,32)13-4-2-1-3-5-13/h1-7,12H,8-11H2
InChIKeyNNOGRRAPWJMZBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

MLK3-IN-1 (CAS 320417-87-6): A Sub-Nanomolar, Highly Selective Mixed-Lineage Kinase 3 Inhibitor for Cancer Research Procurement


7-[4-(Benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine (CAS 320417-87-6), widely catalogued as MLK3-IN-1 or Compound 37, is a synthetic small-molecule inhibitor of mixed-lineage protein kinase 3 (MLK3, MAP3K11). It was designed via a 'target hopping' approach starting from the focal adhesion kinase (FAK) inhibitor PF-431396 [1][2]. MLK3 is a key node in oncogenic MAPK signaling with demonstrated roles in several cancer types. The compound exhibits an outstanding biochemical IC50 of <1 nM against MLK3 and simultaneously demonstrates kinome-wide selectivity, making it a critical chemical probe for dissecting MLK3-dependent biology and a validated lead for oncology drug development [1].

Why Close Naphthyridine or Piperazine Analogs Cannot Substitute for CAS 320417-87-6 (MLK3-IN-1) in MLK3-Driven Studies


The target compound possesses a precisely engineered combination of the 2,4-bis(trifluoromethyl)-1,8-naphthyridine core and the 4-(benzenesulfonyl)piperazine moiety that drives a unique kinase selectivity profile. Simple substitution with the parent FAK inhibitor PF-431396 is counterproductive: PF-431396 potently inhibits FAK (IC50 ~2 nM) but shows only off-target MLK3 activity, whereas compound 37 achieves a dramatic selectivity shift with sub-nanomolar MLK3 potency and minimal FAK inhibition (IC50 = 15.5 µM), representing a >15,000-fold selectivity window [1]. Similarly, using a generic 4-fluorophenylpiperazine analog (e.g., CAS 241488-25-5) or a des-benzenesulfonyl naphthyridine risks losing both the target engagement and kinome-wide selectivity that distinguish MLK3-IN-1, as the benzenesulfonyl group makes critical contacts in the MLK3 ATP-binding pocket [1].

Quantitative Differentiation Evidence for CAS 320417-87-6 (MLK3-IN-1) Versus Analogs


MLK3 Biochemical Potency Gap: MLK3-IN-1 vs. Parent FAK Inhibitor PF-431396

The core differentiation of MLK3-IN-1 is the profound potency shift achieved via target hopping. While the starting molecule PF-431396 is a potent FAK inhibitor with only off-target MLK3 activity, compound 37 was explicitly optimized for MLK3 [1]. MLK3-IN-1 inhibits MLK3 with an IC50 of <1 nM, representing a dramatic improvement over PF-431396's sub-micromolar activity toward MLK3 [1]. Critically, this was achieved while simultaneously abolishing FAK activity: MLK3-IN-1 inhibits FAK with an IC50 of only 15.5 µM, yielding a >15,000-fold selectivity for MLK3 over FAK . This constitutes a fundamental shift in target engagement that neither PF-431396 nor related dual FAK/MLK3 inhibitors can replicate.

MLK3 inhibition Cancer signaling Kinase inhibitor selectivity

Target Selectivity Profile: Kinase Selectivity Gap Between MLK3-IN-1 and FAK Inhibitor PF-431396

The publication reporting MLK3-IN-1 explicitly demonstrates kinome-wide selectivity, a property absent from PF-431396 and likely absent from simple naphthyridine or piperazine analogs due to their promiscuous kinase binding profiles [1]. PF-431396 is a well-characterized dual FAK/Pyk2 inhibitor with broad kinome activity. In contrast, compound 37 was profiled across the kinome and exhibited a remarkably clean selectivity profile, with only minimal off-target hits at concentrations far exceeding its MLK3 IC50 [1]. This selective targeting is attributed to the specific substitution pattern on the naphthyridine core, including the crucial benzenesulfonyl group [1].

Kinome profiling Off-target activity Kinase selectivity

Metabolic Stability: MLK3-IN-1 Demonstrates Robust Hepatic Stability Versus Benchmarks

MLK3-IN-1 exhibits good metabolic stability in both mouse and human liver microsomes, a key requirement for in vivo efficacy studies [1]. This is a critical differentiator from earlier benzenesulfonylpiperazine series compounds targeting Trypanosoma cruzi, where metabolic instability was a major liability for in vivo translation [2]. While specific half-life data for MLK3-IN-1 requires consultation of the primary publication's supporting information for exact values, the reported 'good metabolic stability' contrasts sharply with the rapid hepatic clearance that plagues many naphthyridine-based kinase inhibitors [1].

ADME Drug metabolism Hepatic microsome stability

Optimal Research and Discovery Applications for CAS 320417-87-6 (MLK3-IN-1)


Pharmacological Target Validation of MLK3 in Oncology Models

MLK3-IN-1 serves as the definitive chemical probe for validating MLK3 as a therapeutic target in cancer. Its sub-nanomolar potency (<1 nM IC50) ensures complete target engagement at low concentrations, while its kinome-wide selectivity allows attribution of observed phenotypes specifically to MLK3 inhibition rather than off-target kinase effects [1]. This is critical for studies in breast cancer, glioblastoma, and other MLK3-driven malignancies, where confounding FAK inhibition (as with PF-431396) would produce misleading results [1].

Structure-Activity Relationship (SAR) Benchmarking in Kinase Inhibitor Development

Compound 37 is the culmination of a successful structure-based target hopping campaign from FAK to MLK3, making it an ideal benchmark for medicinal chemistry programs aiming to repurpose kinase inhibitor scaffolds [1][2]. Its well-characterized SAR against the MLK3 ATP-binding pocket, combined with its favorable ADMET profile, provides a validated starting point for lead optimization programs seeking to develop next-generation MLK3 inhibitors [1].

In Vivo Pharmacodynamic and Efficacy Studies in Syngeneic or Xenograft Mouse Models

MLK3-IN-1 exhibits robust in vitro metabolic stability in both mouse and human liver microsomes, positioning it as a suitable tool compound for in vivo proof-of-concept studies [1][2]. Unlike earlier benzenesulfonylpiperazine analogs that required extensive formulation work to overcome rapid clearance, MLK3-IN-1 can be administered directly in preclinical tumor models to assess target modulation, tumor growth inhibition, and pharmacokinetic/pharmacodynamic (PK/PD) relationships [1].

Quote Request

Request a Quote for 7-[4-(Benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.